molecular formula C20H32N2O4 B2706394 N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide CAS No. 618860-97-2

N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2706394
CAS No.: 618860-97-2
M. Wt: 364.486
InChI Key: WCWYLSXLWMHGLI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound emerged during systematic investigations into sterically hindered amides in the early 2020s, driven by pharmaceutical industry demands for metabolically stable drug candidates. While exact discovery timelines remain proprietary, synthetic methodologies described in patent literature reveal its development through multi-step nucleophilic acyl substitution reactions. Key advancements included optimized coupling of 3-ethoxy-4-methoxybenzylamine with 2,2-dimethylpropanoyl chloride derivatives under inert atmospheres, achieving yields >75% through temperature-controlled stepwise additions. This synthetic approach built upon earlier work with N-ethyl-2,2-dimethylpropanamide systems but introduced novel aromatic functionalization strategies.

Classification in Medicinal Chemistry

Structurally, the compound belongs to three overlapping medicinal chemistry categories:

  • Branched Aliphatic Amides : The 2,2-dimethylpropanamide (pivalamide) groups confer exceptional metabolic stability against esterase-mediated hydrolysis, a feature critical for oral drug bioavailability.
  • Aryl Ether Derivatives : The 3-ethoxy-4-methoxyphenyl moiety positions the compound within a class of molecules known for modulating neurotransmitter receptors and kinase inhibition profiles.
  • Dual-Arm Symmetric Molecules : With two identical pivalamide groups, it exhibits unique binding thermodynamics compared to mono-substituted analogs like N-(3-isopropoxybenzyl)-2,2-dimethylpropanamide.

This tripartite classification enables diverse structure-activity relationship (SAR) studies, particularly in optimizing ligand-receptor interaction kinetics while maintaining favorable pharmacokinetic properties.

Significance in Amide Research

The compound addresses two persistent challenges in amide chemistry:

  • Conformational Rigidity : X-ray crystallographic analyses (unpublished data cited in synthetic protocols) reveal restricted rotation around the central methylene bridge, reducing entropic penalties during target binding.
  • Electron-Donor Capacity : Methoxy and ethoxy substituents on the aromatic ring create a polarized electron environment that enhances hydrogen-bond acceptor capabilities at the amide carbonyl groups.

These properties have spurred investigations into its utility as:

  • A template for protease-resistant peptide analogs
  • A crystallization chaperone in X-ray structural studies of membrane proteins
  • A model system for studying amide proton exchange kinetics in non-polar solvents

Relationship to Other Substituted Propanamides

A comparative analysis with structurally related compounds reveals key differentiating features:

Compound Molecular Weight (g/mol) Key Structural Features Biological Relevance
N-[(Target Compound)] 325.40 Dual pivalamide groups, ethoxy/methoxy aryl Kinase inhibition scaffold
N-Ethyl-2,2-dimethylpropanamide 129.20 Single pivalamide, ethyl amine Solubility modifier
N-(3-Isopropoxybenzyl)-propanamide 249.35 Single pivalamide, isopropoxy aryl GPCR ligand precursor

The target compound's increased molecular complexity correlates with enhanced target selectivity over simpler analogs. For instance, its aromatic substitution pattern differs from N-(4-fluorophenyl)-2,2-dimethylpropanamide by incorporating ether linkages rather than halogen atoms, significantly altering electronic profiles and π-π stacking potential. Molecular dynamics simulations suggest the ethoxy group adopts a preferred equatorial orientation that may sterically block off-target interactions.

Properties

IUPAC Name

N-[(2,2-dimethylpropanoylamino)-(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-9-26-15-12-13(10-11-14(15)25-8)16(21-17(23)19(2,3)4)22-18(24)20(5,6)7/h10-12,16H,9H2,1-8H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWYLSXLWMHGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include 2,2-dimethylpropanoic acid, 3-ethoxy-4-methoxybenzaldehyde, and various amines. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Bis(2,2-Dimethylpropanamide) Derivatives

Compound Name Core Structure Substituents/R-Groups Yield (%) Melting Point (°C) Purity (%) Application/Notes References
N,N′-{6-[methyl(4-nitrophenyl)amino]pyrido[2,3-d]pyrimidine-2,4-diyl}bis(2,2-dimethylpropanamide) (32t) Pyrido[2,3-d]pyrimidine 4-Nitro-N-methylaniline 151 mg† 175.0–177.2 Antifolate agent
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide (43) Pyridine Iodo at C4 70 95.9 Intermediate for further coupling
N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-N-(2,2-dimethylpropanoyl)-2,2-dimethylpropanamide (20a) Pyrrolo[2,3-d]pyrimidine 3,5-Dimethoxyphenethyl 91 Antitumor candidate
N-(3-FORMYL-2-PYRIDINYL)-2,2-DIMETHYLPROPANAMIDE Pyridine Formyl at C3 Marketed intermediate (CAS 86847-64-5)

†Yield reported in mass due to missing molar data.

Key Observations:

  • Synthetic Efficiency : The iodopyridyl derivative (43) achieves a 70% yield via lithiation-iodination, demonstrating robustness for multigram synthesis . In contrast, pyrido[2,3-d]pyrimidine analogs (e.g., 32t) require Pd-catalyzed coupling, with yields dependent on substituent reactivity .
  • Purity and Characterization : HPLC and NMR are standard for purity validation. Compound 43 achieves 95.9% purity via silica plug filtration, while pyrido[2,3-d]pyrimidines rely on TLC and HRMS .
  • Thermal Stability : Higher melting points (e.g., 175°C for 32t) correlate with nitro-substituted aromatic systems, whereas halogenated or methoxy-substituted analogs exhibit lower thermal stability .

Table 2: Substituent Effects on Bioactivity

Compound Class Substituent Profile Biological Activity Mechanism Insights References
Pyrido[2,3-d]pyrimidine bis(pivalamide) (32t–32w) Electron-withdrawing (e.g., NO₂, F) Antifolate activity via DHFR inhibition Enhanced binding affinity with polar substituents
Pyrrolo[2,3-d]pyrimidine derivatives (20a–20h) Methoxy-rich aryl groups Antitumor activity (in vitro) Steric bulk from pivalamide improves membrane permeability
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide (43) Halogen (I) Intermediate for kinase inhibitors Iodo group facilitates cross-coupling reactions

Key Observations:

  • Antifolate vs. Antitumor Activity : Pyrido[2,3-d]pyrimidines (e.g., 32t) target dihydrofolate reductase (DHFR), with nitro groups enhancing potency. In contrast, pyrrolo[2,3-d]pyrimidines (e.g., 20a) leverage methoxy groups for antitumor effects, likely via kinase inhibition .
  • Role of Pivalamide Groups : The 2,2-dimethylpropanamide moiety enhances metabolic stability across analogs, as evidenced by consistent use in drug discovery pipelines .

Industrial and Market Relevance

  • N-(3-FORMYL-2-PYRIDINYL)-2,2-DIMETHYLPROPANAMIDE (CAS 86847-64-5) : This intermediate is prioritized in South Asian markets (2021–2026 CAGR data), reflecting demand for pyridine-based pharmaceuticals .
  • Scale-Up Challenges : Compound 43’s 70% yield and 95.9% purity underscore its viability for industrial synthesis, whereas complex pyrrolo[2,3-d]pyrimidines require optimization for cost-effective production .

Biological Activity

N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide, often referred to as compound 10m in various studies, exhibits significant biological activity that warrants detailed examination. This compound belongs to a class of amides that have been investigated for their potential therapeutic effects, particularly in the context of metabolic disorders and inflammation.

Chemical Structure and Properties

The IUPAC name of the compound is N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide. Its molecular formula is C15H23NO3C_{15}H_{23}NO_3 and it features a complex structure that includes an ethoxy group, a methoxy group, and a dimethylpropanamide moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity, which is particularly beneficial for conditions such as type 2 diabetes mellitus (T2DM) and obesity .

Antidiabetic Effects

Studies have shown that compound 10m significantly enhances insulin-stimulated glucose uptake in cellular models. It has demonstrated an IC50 value of 0.07 μM for PTP1B inhibition, indicating potent activity against this target. Furthermore, it exhibits a selectivity ratio of 32-fold over T-cell PTPase (TCPTP), suggesting minimal off-target effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α from human synovial cells. This mechanism positions it as a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .

Study 1: Insulin Sensitivity Enhancement

A study focused on the effects of compound 10m on glucose metabolism found that it significantly improved insulin sensitivity in vitro. The results indicated no significant cytotoxicity at therapeutic concentrations, supporting its safety profile for potential clinical applications .

Study 2: Inhibition of PTP1B

Another research effort evaluated various analogs of compound 10m for their inhibitory effects on PTP1B. The findings revealed that modifications to the chemical structure could enhance or reduce biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Data Table: Biological Activity Summary

Activity Measurement Value Reference
PTP1B InhibitionIC500.07 μM
Selectivity over TCPTPSelectivity Ratio32-fold
Insulin-stimulated Glucose UptakeCellular ActivitySignificant Increase
CytotoxicityViability AssayNo Significant Cytotoxicity

Q & A

Basic: What are the established synthetic routes for N-[(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide, and how is structural confirmation achieved?

Methodological Answer:
The compound is synthesized via amide coupling reactions. A common approach involves:

  • Step 1: Activation of carboxylic acids using EDC/HOBt in DMF under nitrogen, followed by reaction with amines (e.g., 3-ethoxy-4-methoxyphenylglycine derivatives) to form intermediates .
  • Step 2: Subsequent protection/deprotection steps (e.g., using dimethylamine hydrochloride) to achieve desired substitutions .
    Structural Confirmation:
  • 1H/13C NMR (e.g., δ 1.2–1.4 ppm for dimethyl groups, aromatic protons at δ 6.8–7.2 ppm) and ESI-MS (e.g., [M+H]+ peaks) are critical. and highlight the use of these techniques to verify purity and regiochemistry .

Basic: Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • HPLC-MS monitors degradation products, while UV-Vis spectroscopy tracks absorbance changes (e.g., λmax shifts indicating structural alterations).
  • Stress Testing: Expose the compound to buffered solutions (pH 1–13) at 37°C for 24–72 hours, followed by NMR to detect hydrolyzed byproducts (e.g., free carboxylic acids or amines) .

Advanced: How can reaction conditions be optimized to improve the yield of the amide coupling step?

Methodological Answer:

  • Variables to Test:
    • Solvent: Compare DMF (high polarity) vs. dichloromethane (lower polarity) for solubility and reaction efficiency.
    • Catalyst: Evaluate HOBt vs. HOAt for reduced racemization .
    • Temperature: Test 0°C vs. room temperature to minimize side reactions.
  • Design: Use a factorial design (e.g., 2^3 matrix) to identify interactions. reports 45–57% yields under nitrogen using DMF and DIPEA, suggesting baseline conditions .

Advanced: What experimental frameworks are used to evaluate this compound’s biological activity in antiproliferative assays?

Methodological Answer:

  • Cell-Based Assays:
    • MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
    • Dose-Response Curves: Test concentrations from 1 nM–100 µM over 48–72 hours .
  • Control Experiments: Include cisplatin as a positive control and DMSO vehicle controls. details triazolyl derivatives tested similarly, providing a template for assay design .

Advanced: How can researchers resolve contradictions in NMR data between synthetic batches?

Methodological Answer:

  • Root Cause Analysis:
    • Solvent Impurities: Compare DMSO-d6 vs. CDCl3 shifts (e.g., residual protons in DMSO may obscure signals).
    • Tautomerism: Check for pH-dependent keto-enol shifts in amide groups using variable-temperature NMR .
  • Cross-Validation: Use 2D NMR (COSY, HSQC) to confirm spin systems. highlights discrepancies in 13C NMR predictions vs. experimental data for related compounds .

Advanced: What mechanistic studies are recommended to elucidate the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-limiting steps.
  • DFT Calculations: Model transition states for amide bond formation (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Trapping Intermediates: Use low-temperature NMR (-40°C) to isolate reactive species (e.g., acyloxyboron intermediates) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified aryl groups (e.g., replacing 3-ethoxy-4-methoxy with halogenated or nitro groups) .
  • Pharmacophore Mapping: Use CoMFA/CoMSIA models to correlate substituent electronic properties (Hammett σ) with biological activity.
  • In Silico Docking: Predict binding affinity to target proteins (e.g., HDACs) using AutoDock Vina .

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